molecular formula C10H5Cl3 B140511 2,3,6-Trichloronaphthalene CAS No. 55720-40-6

2,3,6-Trichloronaphthalene

Cat. No. B140511
CAS RN: 55720-40-6
M. Wt: 231.5 g/mol
InChI Key: ZYTLBFKRYKUCMJ-UHFFFAOYSA-N
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Description

2,3,6-Trichloronaphthalene is a polychlorinated naphthalene (PCN) with chlorine atoms substituted at the 2, 3, and 6 positions of the naphthalene ring. PCNs, including 2,3,6-trichloronaphthalene, are a group of compounds that have been studied due to their environmental persistence and potential health impacts .

Synthesis Analysis

The synthesis of chlorinated naphthalenes can be achieved through various methods. One approach involves the use of α-tetralones, which are converted to chloronaphthalenes by introducing chlorine atoms and then aromatizing the compound . Although the specific synthesis of 2,3,6-trichloronaphthalene is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of chloronaphthalenes is characterized by the presence of chlorine atoms on the naphthalene ring, which can influence the physical and chemical properties of the compound. X-ray crystallographic analysis is a common technique used to determine the precise molecular structure of such chlorinated compounds .

Chemical Reactions Analysis

Chloronaphthalenes can participate in various chemical reactions, including the formation of charge-transfer complexes. These complexes involve the transfer of an electron from a donor to an acceptor molecule, which can be studied using spectroscopic techniques such as UV and NMR .

Physical and Chemical Properties Analysis

Polychloronaphthalenes exhibit a range of physical and chemical properties that are influenced by the number and position of chlorine atoms on the naphthalene ring. These properties include melting points, boiling points, solubility, and reactivity. The presence of chlorine atoms can also affect the compound's environmental behavior, such as its persistence and bioaccumulation potential . The complete physicochemical characterization of these compounds is essential for understanding their environmental impact and for the development of analytical methods for their detection and quantification .

Scientific Research Applications

Charge-Transfer Complexes

  • Formation of Charge-Transfer Complexes : 2,3,6-Trichloronaphthalene participates in the formation of charge-transfer complexes. These complexes have been analyzed using UV and 1H-NMR, and their crystal structures determined by X-ray diffraction techniques (Rodríguez et al., 1983).

Environmental Impact and Disposition

  • Tissue Distribution and Elimination in Rats : Studies on the disposition of chloronaphthalenes, including 2,3,6-Trichloronaphthalene, in rats show that these compounds have a slow turnover rate and might accumulate in the body, particularly with repeated exposure (Kilanowicz et al., 2004).

Molecular Structure Analysis

  • Molecular Orientation by Magnetic Fields : A study demonstrates the use of strong static magnetic fields to understand the orientation of molecules like 2,3,6-Trichloronaphthalene. This method provides new insights into the structure of molecules in solutions (Shestakova et al., 2006).

Photocatalytic Decomposition

  • Thermal Degradation Research : Research into the thermal degradation of chlorinated naphthalenes, such as 2,3,6-Trichloronaphthalene, over nano materials, reveals insights into degradation pathways and mechanisms (Su et al., 2014).

Core-Substituted Naphthalene Diimide Dyes

  • Synthesis and Properties : Studies on the synthesis and optical properties of core-substituted naphthalene diimide dyes show the potential applications of chloronaphthalenes in material science (Thalacker et al., 2006).

Detection and Analysis Techniques

  • Detection via Sensitized Phosphorescence : A method for detecting polychloronaphthalenes, including 2,3,6-Trichloronaphthalene, using sensitized room temperature phosphorescence is investigated, revealing its potential in analytical chemistry (Donkerbroek et al., 1983).

Safety And Hazards

Exposure to 2,3,6-Trichloronaphthalene can occur through inhalation, skin absorption, ingestion, and skin or eye contact. Symptoms of exposure can include anorexia, nausea, dizziness, and jaundice. It can cause liver injury .

properties

IUPAC Name

2,3,6-trichloronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl3/c11-8-2-1-6-4-9(12)10(13)5-7(6)3-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTLBFKRYKUCMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CC(=C(C=C21)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80204266
Record name 2,3,6-Trichloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80204266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6-Trichloronaphthalene

CAS RN

55720-40-6
Record name Naphthalene, 2,3,6-trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055720406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,6-Trichloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80204266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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